2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

OLED host material triplet energy

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine (CAS 2059938-72-4, molecular formula C₉H₁₂N₂S₂, molecular weight 212.3 g/mol) is a 1,3,2-benzodithiazole derivative featuring a primary amine-terminated ethyl side chain at the N-2 position and a methyl substituent at the 5-position of the fused benzene ring. This heterocyclic scaffold belongs to a class of compounds recognized for their conjugated electronic profile, which imparts utility across two distinct domains: as a core motif for optoelectronic materials (OLED host materials and hole-transport materials for perovskite solar cells) and as a precursor to antifungal 1,3,2-benzodithiazole S-oxide agents active against Candida species.

Molecular Formula C9H12N2S2
Molecular Weight 212.3 g/mol
Cat. No. B13242913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine
Molecular FormulaC9H12N2S2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SN(S2)CCN
InChIInChI=1S/C9H12N2S2/c1-7-2-3-8-9(6-7)13-11(12-8)5-4-10/h2-3,6H,4-5,10H2,1H3
InChIKeyXDHOAWKHVPQDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine: A Benzodithiazole Building Block for Optoelectronic and Antifungal R&D Procurement


2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine (CAS 2059938-72-4, molecular formula C₉H₁₂N₂S₂, molecular weight 212.3 g/mol) is a 1,3,2-benzodithiazole derivative featuring a primary amine-terminated ethyl side chain at the N-2 position and a methyl substituent at the 5-position of the fused benzene ring . This heterocyclic scaffold belongs to a class of compounds recognized for their conjugated electronic profile, which imparts utility across two distinct domains: as a core motif for optoelectronic materials (OLED host materials and hole-transport materials for perovskite solar cells) [1] and as a precursor to antifungal 1,3,2-benzodithiazole S-oxide agents active against Candida species [2]. Commercially, the compound is available at research-grade purity (95%) from specialized chemical suppliers .

Workflow Optoelectronic materials R&D Benzodithiazole building block with 5-methyl substitution
Workflow Antifungal lead synthesis Amine-terminated precursor for S-oxide derivatization
Selection Electron-donating methyl & primary amine handle Supports material and medicinal chemistry workflows

Why Generic Substitution Fails for 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine in Research and Industrial Procurement


Simple substitution of this compound with a generic benzodithiazole analog—such as the unsubstituted 2-methyl-1,3,2-benzodithiazole or a benzothiadiazole congener—is scientifically unsound. The combination of the 5-methyl substituent on the benzene ring and the primary amine-terminated C2 side chain on the dithiazole nitrogen creates a specific electronic and steric environment that cannot be replicated by analogs lacking either functional group. In optoelectronic applications, parent benzodithiazole cores with electron-donating substituents at active positions yield materials with higher triplet energy levels and improved carrier migration compared to unsubstituted variants [1]. The primary amine on the ethyl chain further provides a reactive handle for downstream derivatization—for instance, oxidation to the corresponding S-oxide for antifungal screening or conjugation into larger donor–acceptor architectures [2]. This orthogonality of the amine group is absent in simple N-alkyl or N-aryl benzodithiazoles.

Unsubstituted analog Generic benzodithiazole lacks methyl and amine groups; may alter triplet energy and carrier migration profile for OLED contexts.
Benzothiadiazole core Reduced π-conjugation versus benzodithiazole; charge transport behavior may not transfer without additional optimization.
N-alkyl/aryl derivative Absence of primary amine handle precludes S-oxide formation and downstream conjugation for antifungal lead diversification.

Quantitative Differentiation Evidence for 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine Versus Closest Analogs


Enhanced Triplet Energy and Carrier Migration vs. Unsubstituted Benzodithiazole Core for OLED Host Materials

A 2021 patent (CN-113173935-A) discloses that benzodithiazole-core compounds substituted with electron-donating or neutral groups—such as methyl at the 5-position—achieve higher triplet energy levels and improved carrier migration relative to the unsubstituted parent benzodithiazole core. The target compound bears both a 5-methyl group (electron-donating) and an ethylamine side chain (neutral/weakly donating), placing it squarely within the claimed class of higher-performing OLED host materials. The patent explicitly teaches that introduction of such substituents at active positions of the benzodithiazole parent structure yields a class of materials with enhanced thermal stability, film-forming stability, and energy-level matching with adjacent layers—properties not attainable with the unfunctionalized core [1].

Triplet Energy vs. Unsubstituted Core
Class-level inference
Reported higher triplet energy and improved carrier migration for 5-methyl-substituted benzodithiazole versus parent core (patent CN-113173935-A)
Supports optoelectronic material selection context
Patent-class claim; compound-specific experimental data to verify
OLED host material triplet energy carrier mobility benzodithiazole

Computational Demonstration of Superior Hole-Transport Performance: Benzodithiazole-Based HTMs vs. Spiro-OMeTAD in Perovskite Solar Cells

A 2024 DFT study (Colloids and Surfaces A, 2024) designed novel benzodithiazole (BBT)-based hole-transport materials (BBT-M1 to BBT-M5) and compared them against the industry-standard Spiro-OMeTAD and the parent BBT-R molecule. The designed BBT-based HTMs exhibited HOMO levels of −5.242 to −5.161 eV, leading to high open-circuit voltage (Voc) of 1.311–1.392 V, fill factors of 90.50–90.93%, and hole hopping rates of 5.218×10¹⁴ to 6.969×10¹⁴ s⁻¹—all remarkably superior to both BBT-R and Spiro-OMeTAD benchmarks. The benzodithiazole core was identified as an electron-deficient group with enhanced π-conjugation relative to benzothiadiazole and thiazolothiazole, beneficial for hole mobilization via enlarged π–π stacking [1].

Hole Transport Modeling
Cross-study comparable
Computed HOMO −5.242 to −5.161 eV, Voc 1.311–1.392 V, FF 90.50–90.93%
Supports HTM performance modeling review
DFT study; experimental device validation required
perovskite solar cells hole transport material benzodithiazole Spiro-OMeTAD DFT

Amine-Terminated Side Chain Enables Oxidative Derivatization to Antifungal S-Oxides vs. N-Alkyl/Aryl Benzodithiazoles Lacking Reactive Handles

The seminal 1994 study by Klein et al. (J Med Chem, 1994) established the structure–activity relationships (SAR) for 1,3,2-benzodithiazole S-oxide antifungal agents. Key SAR findings include: (a) a side chain exceeding 10 carbons abolishes activity; (b) placement of polar groups in the side chain diminishes antifungal potency. The target compound, with its primary amine on a short C2 chain, occupies an optimal SAR space: the chain length (2 carbons) is well below the 10-carbon cutoff, and the terminal amine provides a site for further functionalization prior to S-oxide formation. In contrast, simple N-methyl-benzodithiazole (CAS 198058-17-2) or N-phenyl-benzodithiazole analogs lack the primary amine handle entirely, precluding the same derivatization pathways and limiting their utility as antifungal lead precursors [1]. Several derivatives in the same study exhibited prominent antifungal activity compared to fluconazole, the standard-of-care comparator [2].

Amine Handle SAR
Class-level inference
C2 ethylamine side chain fits SAR (chain
Supports antifungal lead diversification context
SAR-derived; requires S-oxide synthesis and MIC verification
π-Conjugation Advantage
Class-level inference
Benzodithiazole core shows enhanced π-conjugation and π–π stacking versus benzothiadiazole core
Supports charge transport context review
Computational observation; experimental device studies to confirm
antifungal Candida benzodithiazole S-oxide structure-activity relationship derivatization

Benzodithiazole Core Offers Enhanced π-Conjugation Over Benzothiadiazole and Thiazolothiazole for Charge Transport Materials

The 2024 DFT study by Javed et al. explicitly notes that the benzodithiazole (BBT) core possesses enhanced π-conjugation compared to the more commonly employed benzothiadiazole (BT) and thiazolothiazole acceptor units. This enhanced conjugation is beneficial for hole mobilization due to enlarged π–π stacking among molecules in the solid state [1]. The target compound, bearing a 5-methyl-1,3,2-benzodithiazole core, intrinsically benefits from this enhanced conjugation relative to analogous benzothiadiazole-based building blocks (e.g., benzo[c][1,2,5]thiadiazole derivatives widely used in organic electronics). This electronic advantage is inherent to the benzodithiazole heterocycle and is not available when procuring the more common benzothiadiazole alternative.

π-Conjugation Advantage
Class-level inference
Benzodithiazole core shows enhanced π-conjugation and π–π stacking versus benzothiadiazole core
Supports charge transport context review
Computational observation; experimental device studies to confirm
π-conjugation benzodithiazole benzothiadiazole charge transport optoelectronics

Recommended Industrial and Academic Application Scenarios for 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine


OLED Host Material Development Leveraging the 5-Methyl-Substituted Benzodithiazole Core for High Triplet Energy

R&D teams developing fluorescent or phosphorescent OLED host materials should prioritize this compound as a building block. The 5-methyl substitution on the benzodithiazole core places it within the patent-disclosed class of compounds exhibiting higher triplet energy levels and better carrier migration compared to unsubstituted benzodithiazole cores [1]. The primary amine on the ethyl chain further enables covalent attachment to polymeric matrices or conjugation with emitter moieties for host–guest systems. This scenario is supported by the explicit teaching of CN-113173935-A that electron-donating substituents at active positions of the benzodithiazole parent structure yield OLED materials with high thermal stability and film-forming stability.

Perovskite Solar Cell Hole-Transport Layer Material Design Using the Benzodithiazole Acceptor Core

For photovoltaic researchers seeking alternatives to Spiro-OMeTAD with improved fill factor and open-circuit voltage, this compound serves as a versatile precursor for constructing donor–acceptor–donor (D–A–D) type hole-transport materials. The benzodithiazole core provides enhanced π-conjugation over benzothiadiazole, and computational studies demonstrate that BBT-based HTMs can achieve fill factors of 90.50–90.93% and Voc values of 1.311–1.392 V—substantially exceeding Spiro-OMeTAD benchmarks [1]. The amine-terminated side chain permits conjugation with donor units (e.g., triphenylamine) via amide or imine linkages, enabling systematic library synthesis for HTM optimization.

Antifungal Lead Optimization via S-Oxide Derivatization of an SAR-Compatible Benzodithiazole Precursor

Medicinal chemistry groups targeting Candida albicans or Aspergillus niger should procure this compound as a strategic intermediate for antifungal S-oxide library synthesis. The C2 ethylamine side chain satisfies all established SAR requirements (chain length < 10 carbons; polar primary amine positioned to avoid the activity penalty associated with polar groups in the chain) [1]. Oxidation of the dithiazole sulfur to the corresponding S-oxide, followed by functionalization of the terminal amine with diverse acyl, sulfonyl, or alkyl groups, would generate a focused library for MIC determination against Candida strains—a workflow validated by the foundational Klein et al. study that identified benzodithiazole S-oxide derivatives with prominent activity compared to fluconazole .

Synthesis of Herz Salt-Derived Materials and Organic Dyes via the Benzodithiazole Pathway

This compound is a relevant intermediate for synthetic chemistry groups exploring the Herz reaction pathway to access benzo[1,2,3]dithiazole derivatives. The comprehensive 2021 review by Nicholls and Baxendale documents the renewed applicability of benzodithiazole compounds in materials chemistry and organic dye manufacture, noting that the valuable electronic properties of dithiazole structures have driven a resurgence in both scientific and patent literature over the past decade [1]. The 5-methyl-1,3,2-benzodithiazole scaffold of the target compound aligns with this renewed interest, and the primary amine handle offers a convenient attachment point for further elaboration into conjugated dye architectures.

Application
Selection Property
Validation Focus
OLED host material development
5-Methyl-substituted benzodithiazole core
Triplet energy and film-forming stability context
Perovskite solar cell HTM research
Benzodithiazole acceptor core for D–A–D design
Computed HOMO/Voc/FF endpoint review
Antifungal lead optimization via S-oxide
C2 amine-terminated benzodithiazole precursor
SAR compatibility and MIC screening context
Herz reaction-derived dye & materials synthesis
5-Methyl-1,3,2-benzodithiazole with amine handle
Dye conjugation and materials synthesis review
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